N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide
Description
Properties
CAS No. |
919772-50-2 |
|---|---|
Molecular Formula |
C17H19N3O5 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-16-10-14(5-6-15(16)17(21)19-8-7-18)25-11-12-3-2-4-13(9-12)20(22)23/h2-6,9-10H,7-8,11,18H2,1H3,(H,19,21) |
InChI Key |
WVGZYBYJLZUCRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Intermediate Compounds
The preparation often starts with the synthesis of 2-methoxy-4-nitrophenol, which can be achieved through nitration of methoxy-substituted phenols.
| Reaction | Reagents | Conditions |
|---|---|---|
| Nitration | Methoxyphenol, Nitric acid | Ice bath, controlled temperature |
| Reduction | Sodium dithionite or iron powder | Aqueous medium |
Step 2: N-Alkylation
The next step involves the N-alkylation of an amine (e.g., ethylenediamine) with an appropriate halide (e.g., bromoacetate).
| Reaction | Reagents | Conditions |
|---|---|---|
| N-Alkylation | Ethylenediamine, Bromoacetate | Reflux in an organic solvent |
Step 3: Reduction of Nitro Group
The nitro group present on the aromatic ring must be reduced to an amine. This can be done using catalytic hydrogenation or chemical reduction methods.
| Reaction | Reagents | Conditions |
|---|---|---|
| Reduction | Hydrogen gas, Palladium catalyst | Room temperature, under pressure |
Step 4: Coupling Reaction
Finally, a coupling reaction between the prepared amine and the benzamide derivative leads to the formation of this compound.
| Reaction | Reagents | Conditions |
|---|---|---|
| Coupling | Amine, Benzoyl chloride or similar | Organic solvent, reflux |
Purification Methods
After synthesis, purification is essential to isolate the desired compound from by-products and unreacted materials.
Crystallization : The product can be purified by recrystallization from a suitable solvent.
Chromatography : Techniques such as flash column chromatography may also be employed for purification.
Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzamide derivatives, while reduction can produce aminobenzamide derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the methoxy and nitrophenyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Structural Analogues from Trypanosoma brucei Inhibitor Series ()
describes a series of N-(2-aminoethyl)-benzamide derivatives synthesized as Trypanosoma brucei inhibitors. Key structural differences and similarities include:
| Compound ID | Substituents on Benzamide Core | Yield (%) | Notable Features |
|---|---|---|---|
| 65 | 4-[(4-chlorophenyl)methoxy], 4-fluoro, 2-(trifluoromethyl) | 69 | Enhanced lipophilicity due to CF₃ group |
| 66 | 4-[(4-chlorophenyl)methoxy], 2-(trifluoromethyl) | 75 | Higher yield; similar activity to 65 |
| 67 | 4-[(4-chlorophenyl)methoxy], 2-chloropyridine | 75 | Pyridine ring may improve solubility |
| 68 | 4-[(4-chlorophenyl)methoxy], 2-(trifluoromethyl)pyridine | 76 | Highest yield; potential for π-π interactions |
| 69 | 4-{[4-(propan-2-yl)phenyl]methoxy}, 2,4-dichloro | 54 | Bulky isopropyl group reduces yield |
Key Observations :
- The title compound’s 3-nitrophenyl methoxy group differs from the 4-chlorophenyl or isopropyl substituents in . The nitro group’s strong electron-withdrawing nature may enhance binding to parasitic enzymes compared to chloro or alkyl groups .
- Lower yields in compound 69 (54%) highlight challenges in synthesizing bulky substituents, suggesting the title compound’s 3-nitro group might require optimized conditions for efficient synthesis .
Nitro-Substituted Benzamides ()
Nitro groups are critical for bioactivity and electronic effects. Comparisons include:
Key Observations :
- The title compound’s 3-nitro group contrasts with the 2-nitro or 4-nitro positions in other analogs. Meta-substitution may reduce steric hindrance compared to ortho-nitro derivatives, improving target interaction .
- Methoxy groups (e.g., in ) improve solubility, whereas the title compound’s aminoethyl side chain may enhance hydrogen bonding with biological targets .
Key Observations :
- The title compound’s 3-nitrophenyl group may confer antiparasitic activity akin to nitazoxanide, while its methoxy and aminoethyl groups could modulate solubility and target affinity .
- Antioxidant activity in correlates with electron-donating groups (e.g., -OH, -OCH₃), whereas the title compound’s nitro group is electron-withdrawing, suggesting divergent applications .
Biological Activity
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide, also known by its CAS number 18986-43-1, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula: CHNO. The compound features an aminoethyl side chain and methoxy groups that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antiviral Activity
- Preliminary studies indicate that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties. For instance, certain benzamide derivatives have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits viral replication .
- Anticancer Potential
-
Mechanisms of Action
- The mechanisms through which this compound exerts its effects may involve:
- Inhibition of specific enzymes : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Modulation of cellular pathways : By influencing pathways related to apoptosis and cell cycle regulation, these compounds may help in the treatment of various diseases.
- The mechanisms through which this compound exerts its effects may involve:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HBV replication via APOBEC3G modulation | |
| Anticancer | Acts as RET kinase inhibitor | |
| Enzyme Inhibition | Inhibits DHFR and other critical enzymes |
Case Studies
- Case Study on Antiviral Efficacy :
- Case Study on Cancer Cell Proliferation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
